N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

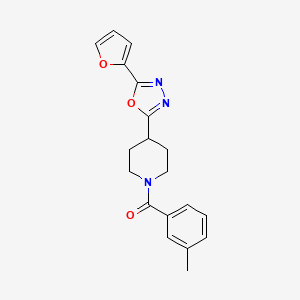

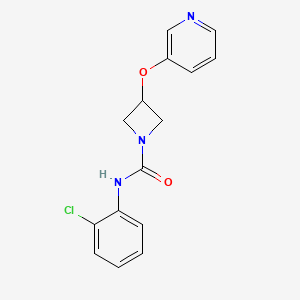

“N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide” is a chemical compound with the linear formula C20H23NO4 . It has a molecular weight of 341.411 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide” is represented by the linear formula C20H23NO4 . The CAS Number for this compound is 329778-83-8 .Wissenschaftliche Forschungsanwendungen

1. Antinarcotic Agents

A study by Jung et al. (2009) focused on the design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. These compounds were prepared using a Wittig reaction and tested for their inhibitory effects on morphine withdrawal syndrome in mice, showing strong effects due to high binding affinities with serotonergic 5-HT1A receptors (Jae-chul Jung et al., 2009).

2. Polymerization and Applications

Kobayashi et al. (1999) studied the stereospecific anionic polymerization of various N,N-dialkylacrylamides. They found that polymers produced with certain catalysts had broad molecular weight distributions, impacting their potential applications in different industries (M. Kobayashi et al., 1999).

3. Novel Functional Acrylamide Synthesis

Ling et al. (1999) synthesized a novel functional acrylamide, N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dlhydro-pyrrol-1-yl)-ethyl]-acrylamide, and evaluated its potential in homopolymerization and copolymerization. This research aids in the development of new materials with specific characteristics for industrial applications (Long Ling et al., 1999).

4. Environmental Fate and Neurotoxicity

Smith and Oehme (1991) reviewed the production, use, environmental fate, and neurotoxicity of acrylamide and polyacrylamide. They highlighted the high water solubility and mobility of acrylamide in the environment, as well as its absorption and metabolism in animals (Eldon A. Smith & F. Oehme, 1991).

5. Asymmetric Polymerization

Okamoto et al. (1981) explored the asymmetric polymerization of N,N-disubstituted acrylamides, obtaining optically active polymers. This research contributes to the understanding of polymer chirality, which is significant in material science and engineering (Y. Okamoto et al., 1981).

6. Adhesive Properties of Polyacrylamides

Hennig and Meyer (2022) synthesized and characterized various dopamine acryl- and methacrylamide derivatives for their potential adhesive properties, aiming at biomedical applications. This study contributes to the development of new materials in medical fields (K. Hennig & W. Meyer, 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

(E)-N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-13-6-9-16(12-14(13)2)21-18(22)11-8-15-7-10-17(23-3)20(25-5)19(15)24-4/h6-12H,1-5H3,(H,21,22)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWGDNCXGVIBFH-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide](/img/structure/B2421820.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2421822.png)

![2-Methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2421824.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide](/img/structure/B2421826.png)

![1-[3-(Hydroxymethyl)-3-methyl-2,4-dihydroquinolin-1-yl]prop-2-en-1-one](/img/structure/B2421827.png)

![9-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2421828.png)

![N-(3,4-dichlorophenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2421829.png)

![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride](/img/structure/B2421838.png)

![7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2421840.png)